molecular formula C20H32O2 B1165181 17β-Methyl-5β-androst-1-ene-3α,17α-diol

17β-Methyl-5β-androst-1-ene-3α,17α-diol

Cat. No.: B1165181
M. Wt: 304.47
Attention: For research use only. Not for human or veterinary use.
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Description

17β-Methyl-5β-androst-1-ene-3α,17α-diol is a synthetic androstane steroid with the molecular formula C 20 H 32 O 2 and a molecular weight of 304.4669 g/mol . This compound is identified by the IUPAC Standard InChIKey UMCBDWHORFFLCD-UWFUZPQHSA-N . This steroid is recognized in scientific literature as a metabolite of 17α-methyl anabolic steroids, such as metandienone . Its detection and characterization are of significant interest in the field of analytical chemistry, particularly for anti-doping control in sports. Research methods involving gas chromatography have been established for its identification . As a result, this compound serves as an important reference standard for laboratories focused on metabolomics studies and the detection of anabolic steroid abuse . This product is sold for research purposes only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.47

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 17β Methyl 5β Androst 1 Ene 3α,17α Diol and Stereoisomers

Stereoselective Synthesis of the Chemical Compound

The creation of the specific stereochemistry of 17β-methyl-5β-androst-1-ene-3α,17α-diol requires precise control over reaction conditions to yield the desired 3α-hydroxyl, 5β-androstane backbone, and 17α,17β-diol configuration.

The synthesis of reference materials for steroid analysis, including the 17-epimers of various anabolic steroids, often involves multi-step chemical processes. A key strategy for producing 17α-hydroxy-17β-methyl steroids involves the epimerization of the more common 17β-hydroxy-17α-methyl configuration.

A documented synthesis route involves the reaction of a 17β-hydroxy-17α-methyl steroid with a sulfur trioxide pyridine (B92270) complex. nih.gov This reaction forms a 17β-sulfate intermediate. This sulfate (B86663) is then subjected to hydrolysis, which causes it to spontaneously break down in water. This process does not simply reverse to the original compound but yields a mixture of dehydration products and, crucially, the desired 17α-hydroxy-17β-methyl epimer. nih.gov For instance, 17α-methyl-5β-androst-1-ene-3α,17β-diol, a known metabolite of metandienone, can be used as a precursor to synthesize its 17-epimer, this compound, via this epimerization method. nih.gov

This approach allows for the generation of rare epimers that are essential for use as certified reference materials in anti-doping and metabolic research. The precise control of the hydrolysis step is crucial for maximizing the yield of the desired epimer.

Chemoenzymatic strategies are increasingly employed in steroid synthesis, combining the efficiency of chemical methods with the high selectivity of biocatalysts. researchgate.netnih.gov This approach is particularly valuable for producing steroid metabolites with specific stereochemistries that are difficult to achieve through purely chemical means. nih.govrsc.org

The production of this compound as a metabolite in vivo points to the central role of enzymes. The conversion of a precursor like metandienone (17α-methyl-17β-hydroxy-androsta-1,4-dien-3-one) to this diol involves several enzymatic reduction steps. Key enzyme classes involved in such transformations include:

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are pivotal for the reduction of ketone groups to hydroxyl groups with high stereospecificity. rsc.org For example, a 3-keto group can be reduced to the 3α-hydroxyl configuration, and the Δ¹ double bond can be reduced, leading to the 5β-androstane structure.

P450 Monooxygenases: While often associated with hydroxylation, these enzymes can be engineered to perform a variety of modifications to the steroid core. figshare.com

These enzymatic transformations can be harnessed in vitro to produce specific metabolites. A typical chemoenzymatic approach might involve a chemical synthesis to create a key intermediate, followed by one or more enzymatic steps to introduce the desired stereospecific hydroxyl groups. researchgate.netfigshare.com This method offers a sustainable and highly selective alternative to traditional chemical synthesis for producing complex steroid metabolites. rsc.org

Synthesis and Characterization of Related Diastereomers and Epimers

The synthesis and characterization of all possible stereoisomers of a steroid are fundamental for unequivocal identification in biological samples. For 17-methyl-androstane diols, this includes isomers differing in the stereochemistry at the C-3, C-5, and C-17 positions.

A comprehensive study by Schänzer et al. (1992) detailed the synthesis of numerous 17-epimeric anabolic steroids and their metabolites. nih.gov This included the synthesis of the four isomers of 17α-methyl-androstane-3,17β-diol:

17α-methyl-5α-androstane-3α,17β-diol

17α-methyl-5α-androstane-3β,17β-diol

17α-methyl-5β-androstane-3α,17β-diol

17α-methyl-5β-androstane-3β,17β-diol

The characterization and differentiation of these isomers, along with their 17-epimers, rely on advanced analytical techniques. nih.govnih.gov

TechniqueObservation
Gas Chromatography (GC) As trimethylsilyl (B98337) (TMS) derivatives, the 17β-methyl epimers typically have shorter retention times, eluting 70-170 methylene (B1212753) units before the corresponding 17α-methyl epimers on non-polar capillary columns like SE-54 or OV-1. nih.gov
Mass Spectrometry (MS) The electron impact mass spectra of the TMS-derivatized 17-epimers are often identical, making differentiation by MS alone challenging in many cases. nih.gov
¹H Nuclear Magnetic Resonance (NMR) ¹H NMR spectroscopy provides a clear distinction. The C-18 methyl protons (a singlet) show a significant downfield chemical shift of approximately 0.175 ppm (in deuterochloroform) for the 17β-methyl epimer compared to the 17α-methyl epimer. nih.gov
¹³C Nuclear Magnetic Resonance (NMR) ¹³C NMR spectra also reveal differences between the 17-epimers, particularly in the shielding effects observed for carbons C-12, C-13, C-14, C-15, C-16, C-17, and the C-18 methyl group. nih.gov

This multi-faceted analytical approach is essential for the unambiguous structural elucidation and confirmation of these closely related steroid isomers.

Derivatization Techniques for Enhanced Research Applications

Chemical derivatization is a crucial step in the analysis of steroids by gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and thermal stability of the analytes while often producing characteristic mass spectra that aid in identification.

For hydroxylated steroids like this compound, the most common derivatization technique is silylation . This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. nih.govdshs-koeln.de

Reagents: A common and effective silylating agent is a mixture containing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH₄I) and ethanethiol. dshs-koeln.de

Procedure: The dried steroid extract is typically heated with the derivatizing reagent (e.g., at 60°C for 20 minutes) to ensure complete reaction, forming the per-TMS derivative. dshs-koeln.de

The resulting TMS-ether is significantly more volatile than the parent diol, allowing for sharp peaks and good separation during gas chromatography. The NIST Chemistry WebBook lists data for "this compound, per-TMS," confirming this as a standard derivatization method for its analysis. nist.gov The analysis of these TMS derivatives is a cornerstone of anti-doping screening and metabolism studies. nih.gov

Metabolic Pathways and Biotransformation of Precursor Androgens Leading to 17β Methyl 5β Androst 1 Ene 3α,17α Diol

Phase I Metabolism: Oxidative and Reductive Transformations of Parent Compounds

Phase I metabolism of precursor androgens involves a variety of chemical modifications, including reductions, hydroxylations, and rearrangements, which alter the structure and biological activity of the parent steroid. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and various reductases.

A-Ring Reduction and Stereoisomeric Products

The reduction of the A-ring of precursor androgens is a key step in their metabolism. For instance, in the metabolism of methyltestosterone (B1676486), the 4,5-double bond and the 3-oxo group are reduced, leading to the formation of tetrahydro-methyltestosterone (THMT) metabolites. researchgate.netbioscientifica.com This reduction can result in different stereoisomers depending on the orientation of the hydrogen atoms added at positions 3 and 5.

Specifically, the reduction of the A-ring can produce both 5α- and 5β-isomers. nih.gov The stereoselectivity of this reduction is influenced by the structure of the parent compound. For example, the presence of a 1,2-double bond, as seen in metandienone, inhibits the activity of 5α-reductase, leading to a very limited formation of metabolites with a 5α-structure. nih.gov In contrast, methyltestosterone is metabolized to both 5α- and 5β-isomers. nih.gov The subsequent reduction of the 3-oxo group predominantly yields the 3α-hydroxy isomer. nih.gov These A-ring reduced metabolites are often the major urinary metabolites of many 17α-methylated steroids.

A study on the metabolism of methyltestosterone identified 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol as major metabolites. bioscientifica.com The formation of these compounds highlights the significance of A-ring reduction in the biotransformation of 17α-methylated AAS.

D-Ring Alterations and Rearrangements

In addition to A-ring modifications, the D-ring of 17α-methylated steroids can also undergo significant alterations. A notable transformation is the epimerization at the C17 position. This process involves the conversion of the 17α-methyl group to a 17β-methyl group, leading to the formation of 17-epimers. nih.gov This epimerization is a common metabolic reaction for 17α-methyl steroids and is thought to occur through the formation of a 17β-sulfate intermediate, which then undergoes spontaneous hydrolysis. nih.govresearchgate.net

Furthermore, more complex rearrangements of the D-ring have been observed. For example, a Wagner-Meerwein rearrangement can occur, leading to the formation of metabolites with a 17,17-dimethyl-18-nor-androstane structure. nih.govresearchgate.net This rearrangement is also believed to be initiated by the sulfation of the tertiary 17-hydroxy group. nih.gov The resulting intermediate can then undergo further metabolic changes, including A-ring reduction. nih.gov The compound 17β-methyl-5β-androstane-3α,17α-diol itself is a product of this 17-epimerization process, having a 17β-methyl and 17α-hydroxy configuration, which is the inverse of the parent 17α-methyl, 17β-hydroxy steroids. nih.gov

Hydroxylation Patterns and Isomer Formation

Hydroxylation is another critical Phase I metabolic reaction for androgens, introducing hydroxyl groups at various positions on the steroid nucleus. This process increases the water solubility of the compounds, facilitating their excretion. Common sites for hydroxylation of 17α-methylated steroids include positions 2, 6, 11, 15, 16, and 18. researchgate.netnih.govrsc.org

The specific hydroxylation pattern can vary depending on the parent steroid and the enzymes involved. For example, studies on methyltestosterone have identified hydroxylated metabolites at multiple positions. nih.govrsc.org The formation of these hydroxylated isomers further diversifies the range of metabolites produced from a single precursor. The hydroxylation can also occur on the methyl group at C17, leading to the formation of 17-hydroxymethyl metabolites, which can be precursors to D-ring rearranged structures. nih.govwada-ama.org

The combination of A-ring reduction, D-ring alterations, and various hydroxylation patterns results in a complex mixture of isomeric metabolites, each with its own unique structural characteristics.

Phase II Metabolism: Conjugation Pathways

Following Phase I modifications, the resulting metabolites, as well as the parent steroid to some extent, undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid nucleus, further increasing their water solubility and facilitating their elimination from the body.

Glucuronidation Mechanisms and Enzyme Characterization (UDP-Glucuronosyltransferases)

Glucuronidation is a major Phase II metabolic pathway for steroids. nih.govcas.cz This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. researchgate.netwikipedia.org UGTs transfer a glucuronyl group from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a hydroxyl or other suitable functional group on the steroid molecule. researchgate.netwikipedia.org

The UGT2B subfamily of enzymes, particularly UGT2B7, UGT2B15, and UGT2B17, are known to be the most important for steroid glucuronidation. nih.govcas.cz These enzymes exhibit substrate specificity and can conjugate different hydroxyl groups on the steroid nucleus. nih.gov The resulting glucuronide conjugates are biologically less active than the parent compounds and are readily excreted in urine and bile. nih.gov For many 17α-methylated steroids, the glucuronidated metabolites are the primary forms found in urine. nih.govwada-ama.org

The efficiency of glucuronidation can be influenced by genetic polymorphisms in the UGT enzymes, leading to inter-individual variations in steroid metabolism. cas.cz

Sulfation Processes and Associated Enzymes

Sulfation is another important Phase II conjugation pathway for steroids. nih.govnih.gov This process is catalyzed by sulfotransferases (SULTs), a family of cytosolic enzymes that transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. nih.govoup.com

Several SULT isoforms are involved in steroid metabolism, with SULT2A1 and members of the SULT1 family being particularly important. nih.govoup.com Sulfation can occur at various positions on the steroid nucleus, and the resulting sulfate conjugates are highly water-soluble and readily excreted. wada-ama.org

In the context of 17α-methylated steroids, sulfation of the 17β-hydroxy group is a key step that can lead to 17-epimerization and D-ring rearrangements, as mentioned earlier. nih.govresearchgate.net The formation of these sulfate conjugates is considered a significant pathway in the metabolism of certain anabolic steroids and can lead to the production of long-term metabolites that are useful for detection purposes. wada-ama.orgwada-ama.org The balance between sulfation and desulfation, catalyzed by sulfatases, plays a crucial role in regulating the levels of active and inactive steroids in the body. nih.govnih.gov

Enzymatic Systems Involved in the Formation of the Chemical Compound (e.g., Cytochrome P450s, Hydroxysteroid Dehydrogenases)

The biotransformation of precursor androgens into 17β-Methyl-5β-androst-1-ene-3α,17α-diol is a multi-step process orchestrated by a series of specific enzymes. Key among these are Cytochrome P450 enzymes (CYPs) and various hydroxysteroid dehydrogenases (HSDs), which play pivotal roles in the reduction and stereochemical alteration of the steroid nucleus and its substituents.

Research has identified this compound as a metabolite of the anabolic-androgenic steroid metandienone. nih.gov The metabolic pathway involves several key enzymatic reactions. The initial steps in the metabolism of a precursor like metandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) would involve the reduction of the A-ring. Specifically, the reduction of the C4-C5 double bond to yield a 5β-configuration is catalyzed by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1). nih.gov This is a critical step as it establishes the characteristic bent configuration of the A/B ring junction in the 5β-androstane series. nih.gov

Following the 5β-reduction, the 3-keto group is then reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD), which is part of the aldo-keto reductase (AKR) superfamily, with isoforms like AKR1C4 being prominent in the liver. nih.gov

The formation of the 1-ene structure within the A-ring is a feature of the precursor androgen. The final step in the formation of this compound from its 17β-hydroxy-17α-methyl precursor involves a stereochemical inversion at the C17 position. This epimerization from a 17α-methyl, 17β-hydroxyl configuration to a 17β-methyl, 17α-hydroxyl configuration is a significant metabolic alteration. While the exact enzymatic machinery for this specific 17-epimerization is not fully elucidated in all contexts, it is a known metabolic pathway for 17α-methylated anabolic steroids in humans. nist.gov

Table 1: Key Enzymatic Reactions in the Formation of this compound

Enzymatic Reaction Enzyme Class Specific Enzyme (Example) Substrate (Precursor) Product
A-ring Reduction 5β-Reductase AKR1D1 Metandienone (or its intermediate) 5β-dihydro intermediate
3-Keto Reduction 3α-Hydroxysteroid Dehydrogenase AKR1C4 3-keto-5β-androstane intermediate 3α-hydroxy-5β-androstane intermediate
17-Epimerization Unknown Not fully elucidated 17α-methyl, 17β-hydroxy steroid 17β-methyl, 17α-hydroxy steroid

In Vitro Metabolic Models and Their Predictive Capacity for Biotransformation

To study and predict the metabolic fate of precursor androgens, including the formation of metabolites like this compound, researchers extensively utilize in vitro metabolic models. These models provide a valuable alternative to in vivo studies, which can be complex and ethically challenging, especially for non-approved substances like designer steroids. wada-ama.org

The most commonly employed in vitro systems for androgen metabolism studies are subcellular fractions of the liver, such as human liver microsomes (HLM) and S9 fractions . wada-ama.orgresearchgate.net

Human Liver Microsomes (HLM): These preparations contain the endoplasmic reticulum of hepatocytes and are rich in phase I metabolizing enzymes, particularly the Cytochrome P450 superfamily. wada-ama.org HLMs are instrumental in studying oxidative metabolism, such as the hydroxylations often preceding reductive metabolism. drugbank.com

S9 Fractions: The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. wada-ama.org This makes it a more comprehensive model as it includes not only CYPs but also phase II conjugating enzymes and cytosolic enzymes like hydroxysteroid dehydrogenases. wada-ama.org The use of a combined microsomal and S9 fraction has been shown to be effective in metabolizing a wide range of anabolic androgenic steroids (AAS). wada-ama.org

The predictive capacity of these in vitro models is generally considered high for identifying major metabolic pathways. Studies comparing in vitro results with in vivo data have shown that these models can successfully predict the formation of key metabolites. wada-ama.org For instance, the incubation of precursor steroids with these liver fractions allows for the generation and subsequent identification of metabolites using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govdrugbank.com This approach has been successfully used to identify numerous metabolites of designer androgens. researchgate.netnih.gov

However, it is important to note that the conditions of in vitro incubation, such as substrate concentration and reaction time, can influence the profile of metabolites produced. In some cases, in vitro systems may generate a larger number of metabolites than are observed in vivo due to the high substrate concentrations and extended incubation times used. wada-ama.org Despite this, in vitro models remain an indispensable tool for the prospective identification of androgen metabolites for various applications, including clinical and forensic toxicology.

Table 2: Common In Vitro Models for Androgen Biotransformation Studies

In Vitro Model Description Key Enzymes Present Predictive Capacity
Human Liver Microsomes (HLM) Vesicles of endoplasmic reticulum from hepatocytes Cytochrome P450s, some glucuronosyltransferases High for oxidative (Phase I) metabolism
Human Liver S9 Fraction Supernatant containing both microsomal and cytosolic fractions Cytochrome P450s, Hydroxysteroid Dehydrogenases, Sulfotransferases, Glucuronosyltransferases High for both Phase I and Phase II metabolism
Recombinant Enzymes Purified, individually expressed metabolizing enzymes (e.g., specific CYPs or HSDs) A single, specific enzyme High for determining the role of a specific enzyme in a metabolic step

Advanced Analytical Methodologies for the Characterization and Detection of 17β Methyl 5β Androst 1 Ene 3α,17α Diol

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS remains a cornerstone in steroid analysis, particularly for non-polar and volatile compounds or those that can be made so through derivatization. For steroid diols, derivatization, typically trimethylsilylation (TMS), is a standard procedure to improve chromatographic behavior and mass spectrometric fragmentation. nist.govnist.gov

High-resolution mass spectrometry, often coupled with gas chromatography (GC-HRMS), is a powerful tool for the structural elucidation of unknown or novel metabolites like 17β-methyl-5β-androst-1-ene-3α,17α-diol. Instruments such as time-of-flight (TOF) mass spectrometers provide high mass accuracy, typically in the low ppm range. This capability allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov

For the per-TMS derivative of this compound, the molecular formula is C26H48O2Si2, corresponding to a molecular weight of 448.8291. nist.gov GC-HRMS can confirm this exact mass, which is crucial for distinguishing it from other co-eluting and potentially isobaric compounds. This high level of specificity is essential when identifying new designer steroids or their metabolites from complex biological samples. nih.gov The detailed fragmentation patterns obtained from HRMS also provide vital clues to the compound's structure, complementing data from other techniques.

Tandem mass spectrometry, particularly using a triple quadrupole (QQQ) instrument, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. nih.gov In this technique, a specific precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and one or more specific product ions are monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for detection at very low concentrations. nih.gov

Research on the metabolism of metandienone has shown that this compound is a detectable metabolite. nih.gov The analysis is performed on the trimethylsilylated derivative of the molecule. nih.gov In these studies, GC-QQQ-MS operating in MRM mode was able to separate this compound from a closely eluting metandienone metabolite, demonstrating the high selectivity of the technique. nih.gov The specific ion transitions serve as a unique fingerprint for the analyte. nih.gov While detailed transitions for this specific epimer are part of proprietary laboratory methods, studies on similar 17-methylated steroid diols often involve monitoring characteristic fragment ions, such as m/z 143, which is indicative of the steroid D-ring structure after derivatization. core.ac.uk

AnalyteTechniqueModeKey ParametersSource
This compound (as TMS derivative)GC-QQQ-MSMRMSeparated from other metabolites with a retention time of 9.87 min; M+• = 448. nih.gov nih.gov
Related Metabolite (17α-methyl-5α-androstane-3α,17β-diol)GC-MS/MSPrecursor Ion ScanningMonitoring of precursor ion m/z 143 shows good sensitivity. core.ac.uk core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has become increasingly important in metabolic studies, especially for its ability to analyze polar and non-volatile compounds without derivatization.

Phase II metabolism involves the conjugation of parent compounds or their phase I metabolites with polar molecules like glucuronic acid or sulfate (B86663), rendering them more water-soluble for excretion. The formation of this compound is believed to occur following the phase II sulfation of the 17β-hydroxy group of precursor metabolites, which is then accompanied by a Wagner-Meerwein rearrangement. researchgate.net

LC-MS/MS is particularly well-suited for the direct analysis of these intact, conjugated phase II metabolites. However, the unconjugated diol itself, being a saturated steroid, can be challenging to detect with high sensitivity using common electrospray ionization (ESI) sources. nih.gov Therefore, LC-MS/MS methods in anti-doping are often focused on detecting the more readily ionizable conjugated precursors or other metabolites with more favorable ionization characteristics. nih.gov The analysis of intact glucuronide or sulfate conjugates by LC-MS/MS can provide a more comprehensive picture of the metabolic pathway. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

While mass spectrometry is excellent for detection and proposing structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural and stereochemical elucidation of a compound. researchgate.netnih.gov For a molecule like this compound, with multiple chiral centers, NMR is essential to confirm the precise three-dimensional arrangement of its atoms.

Specifically, NMR analysis would be required to:

Confirm the cis-fusion of the A and B steroid rings, characteristic of the 5β configuration.

Verify the α-axial orientation of the hydroxyl group at the C3 position.

Establish the stereochemistry at C17, confirming the β-orientation of the methyl group and the α-orientation of the hydroxyl group.

This level of structural detail is critical for distinguishing this compound from its numerous stereoisomers, such as the 5α-androstane or the 17α-methyl-17β-hydroxy variants. nih.govresearchgate.net The synthesis of authentic reference material, characterized by NMR, is a prerequisite for validating any chromatographic detection method. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Separation

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced separation technique that offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. In GC×GC, the effluent from a primary column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase.

Given the complex nature of urinary steroid profiles and the presence of numerous closely eluting isomers of synthetic steroid metabolites, GC×GC provides a powerful solution to deconvolve these complex mixtures. nih.gov The increased separation power would be highly advantageous for resolving this compound from other endogenous steroids and metabolites of other drugs, thereby increasing the confidence of identification and minimizing the risk of interferences that could affect quantification. This is particularly relevant when trying to distinguish between the 5α and 5β isomers, which can be challenging with conventional chromatography.

Quality Control and Purity Assessment of Synthesized Reference Standards

The accuracy and reliability of analytical methods for the detection of this compound are fundamentally dependent on the quality of the synthesized reference standards used for comparison. Rigorous quality control and purity assessment are essential to ensure the identity, strength, and purity of these standards, which are critical for the unequivocal identification of the compound in test samples. The process involves a combination of chromatographic and spectrometric techniques to purify the synthesized material and confirm its structural integrity.

Purification of synthesized reference steroids, including this compound, is often achieved using semi-preparative high-performance liquid chromatography (HPLC). nih.gov This technique allows for the separation of the target compound from impurities and unreacted starting materials. The effectiveness of the purification is monitored in real-time using a detector, such as a diode array detector (DAD), which provides information on the absorbance characteristics of the eluting compounds. nih.gov

Following purification, the identity and purity of the reference standard are confirmed using a battery of analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose. After derivatization, typically trimethylsilylation, the compound is analyzed to obtain its characteristic mass spectrum and retention time. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) may be employed to improve detection sensitivity and specificity by reducing biological background interference. researchgate.net The comparison of these data with established values provides a high degree of confidence in the identity of the standard. The purity is assessed by analyzing the chromatographic peak area of the target compound relative to any detected impurities.

The table below summarizes key analytical techniques and parameters used in the quality control of this compound reference standards.

Technique Purpose Typical Parameters/Method Reference
Semi-Preparative HPLC PurificationColumn: Hypersil ODS C18 (250 mm x 10 mm, 5 µm) Mobile Phase: Isocratic elution with acetonitrile:water (7:3) Flow Rate: 3 mL/min Detector: Diode Array Detector (DAD) nih.gov
GC-MS Identification & PurityDerivatization: Trimethylsilylation (e.g., with MSTFA) Ionization: Electron Ionization (EI, 70 eV) Analysis: Comparison of retention time and mass spectrum against a known reference. nih.govresearchgate.net
LC-MS/MS Quantification & IdentificationColumn: Kinetex C18 Mobile Phase: Gradient elution with methanol/water containing additives like acetic acid or ammonium (B1175870) fluoride. Ionization: Electrospray Ionization (ESI) uva.nluq.edu.au
HRMS High-Specificity IdentificationComparison of HRMS and LRMS methods to enhance sensitivity and reduce background interference from biological matrices. researchgate.net

This table is interactive. You can sort and filter the data as needed.

Isotope Ratio Mass Spectrometry in Elucidating Biosynthetic Origin in Model Systems

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) sources of steroids, including metabolites like this compound. wada-ama.orgethernet.edu.et The principle of IRMS relies on the measurement of the relative abundance of stable isotopes, primarily carbon-13 (¹³C) and carbon-12 (¹²C). researchgate.net

Synthetic versions of steroids are typically manufactured from plant-based precursors, which have a different ¹³C/¹²C ratio compared to the endogenous steroids produced in the human body. ethernet.edu.et This difference in isotopic signature, expressed as a delta value (δ¹³C‰), allows analysts to determine the origin of a detected steroid. researchgate.net A δ¹³C value that is significantly different from the established range for endogenous human steroids is indicative of an exogenous source. researchgate.net

In a typical IRMS analysis for doping control, the target compound (e.g., this compound) is isolated from a biological sample, purified, and then combusted to convert it into CO₂ gas. The gas is then introduced into the IRMS instrument, which precisely measures the ¹³C/¹²C ratio. This ratio is compared against the ratios of endogenous reference compounds (ERCs) from the same sample. researchgate.net A significant discrepancy points to an exogenous origin. While carbon IRMS is most common, hydrogen isotope ratio mass spectrometry (²H/¹H) has also been explored for identifying metabolites. researchgate.net

The World Anti-Doping Agency (WADA) mandates the use of IRMS in specific cases to confirm the origin of certain steroids, underscoring its critical role in anti-doping analysis. wada-ama.org

The table below outlines the principle and application of IRMS for determining the origin of steroids.

Concept Description Application to this compound Reference
Isotopic Signature The ratio of stable isotopes (e.g., ¹³C/¹²C) in a compound, which reflects its source material. Synthetic steroids derived from plants have a different δ¹³C value than human endogenous steroids.The δ¹³C value of detected this compound is measured to determine if it aligns with the body's natural isotopic signature or a synthetic one. ethernet.edu.etresearchgate.net
Endogenous Reference Compounds (ERCs) Naturally occurring steroids within the body (e.g., pregnanediol (B26743), androsterone) used to establish an individual's normal isotopic ratio baseline.The isotopic ratio of this compound is compared to the ratios of ERCs like pregnanediol (PD) or androsterone (B159326) (ANDRO) from the same sample. researchgate.net
Analytical Procedure Involves GC separation followed by combustion (C) of the analyte into CO₂ gas, which is then analyzed by the IRMS instrument (GC-C-IRMS).The metabolite is isolated, derivatized, and subjected to GC-C-IRMS analysis to obtain a precise δ¹³C value. researchgate.netresearchgate.net
Regulatory Requirement IRMS analysis is required by anti-doping authorities under certain conditions (e.g., low concentrations of specific steroids) to confirm an Adverse Analytical Finding.If the compound is detected, IRMS may be employed to definitively prove its exogenous administration, as it is a metabolite of a synthetic steroid. wada-ama.org

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Molecular and Cellular Biological Interactions of 17β Methyl 5β Androst 1 Ene 3α,17α Diol

Receptor Binding Affinities and Selectivity Studies (In Vitro)

Androgen Receptor Interaction Profiles

There is no specific information available in the searched scientific literature detailing the in vitro binding affinity of 17β-Methyl-5β-androst-1-ene-3α,17α-diol for the androgen receptor (AR). Studies on related compounds, such as 5α-androstane-3β,17β-diol (3β-diol), a metabolite of dihydrotestosterone (B1667394) (DHT), show that it possesses only weak binding activity for the androgen receptor. nih.gov Another study indicated that for a series of steroids, the binding affinity for AR followed the order of DHT > testosterone (B1683101) > 5α-androstane-3β,17β-diol > androst-5-ene-3β,17β-diol. nih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences, including the presence of a methyl group and a double bond in the A-ring.

Estrogen Receptor (ERα, ERβ) Affinity and Activation (In Vitro)

No direct in vitro studies on the binding affinity and activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) by this compound were found in the searched literature.

For context, the related compound 5α-androstane-3β,17β-diol has been reported to preferentially bind to ERβ, with much lower affinity for ERα. nih.gov In contrast, DHT, a precursor to this metabolite, does not bind to estrogen receptors. nih.gov The estrogenic actions of testosterone metabolites are influenced by the cellular levels of ER subtypes and the activity of hydroxysteroid dehydrogenase enzymes. unimi.it It has been noted that some androgen metabolites that are unable to bind the androgen receptor can have a high affinity for estrogen receptors. unimi.it

Modulation of Cellular Pathways in Model Systems (e.g., Gene Expression, Cell Proliferation in Cell Lines)

No studies were identified in the search results that investigated the modulation of cellular pathways, such as gene expression or cell proliferation in cell lines, by this compound.

Studies on the related compound 5α-androstane-3β,17β-diol have shown that it can stimulate the proliferation of estrogen receptor-positive breast cancer cells (ZR-75-1 and T-47D) via estrogen receptors. nih.gov In the presence of estradiol, it can inhibit estrogen-stimulated cell growth through the androgen receptor. nih.gov Furthermore, the testosterone metabolite 5α-androstane-3β,17β-diol has been shown to inhibit prostate cancer cell migration through activation of the estrogen receptor beta subtype. unimi.it

Comparative Biological Activity with Related Steroid Metabolites in Animal Models

There is no information available in the searched scientific literature regarding the comparative biological activity of this compound with related steroid metabolites in animal models. One study noted that 17β-methyl-5β-androstane-3α,17α-diol was identified as a urinary metabolite of Δ6-methyltestosterone in a human study, and this parent compound was reported to have weak androgenic properties in historical reports. dshs-koeln.de However, this does not provide comparative data in animal models for the specific compound of interest.

The Role of 17β Methyl 5β Androst 1 Ene 3α,17α Diol As a Research Biomarker and Analytical Reference Standard

Development and Validation of Reference Materials for Steroid Research

The development and validation of pure, well-characterized reference materials are foundational to accurate and reproducible steroid research. For 17β-methyl-5β-androst-1-ene-3α,17α-diol, the synthesis and characterization of a reference standard are crucial for the unambiguous identification of this metabolite in biological samples. nih.govresearchgate.net

The synthesis of this compound reference standards has been described in scientific literature, often as part of broader studies on the metabolism of metandienone and methyltestosterone (B1676486). nih.gov These synthetic routes provide the basis for producing the necessary material for analytical method validation. The characterization of these reference materials typically involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the chemical structure and purity. researchgate.net

Organizations such as the National Measurement Institute (NMI) of Australia have been cited as suppliers of reference materials for this compound, highlighting the importance of certified reference materials in ensuring the quality and comparability of analytical results across different laboratories. upf.eduugent.be The availability of these standards is essential for the validation of analytical methods, including the determination of parameters such as specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ).

The use of these reference materials is not limited to qualitative identification; they are also used to spike blank biological matrices, such as urine, to create quality control samples and to assess the performance of analytical procedures. For instance, blank urine samples spiked with this compound at known concentrations are used to verify the retention time and ion ratios in chromatographic and mass spectrometric analyses.

Table 1: Key Characteristics of this compound Reference Material

Characteristic Description Source(s)
Chemical Name This compound nih.govresearchgate.net
Synonym Epimetendiol upf.eduugent.be
Molecular Weight 304.2402 g/mol researchgate.net
Parent Compound(s) Metandienone, Methyltestosterone nih.govdshs-koeln.de
Typical Use Analytical reference standard, spiking agent for quality control

| Suppliers | National Measurement Institute (NMI) Australia | upf.eduugent.be |

Significance in Elucidating Steroid Metabolic Networks

The identification and monitoring of this compound have been instrumental in mapping the complex metabolic networks of synthetic anabolic steroids. As a long-term metabolite of metandienone, its detection provides a significantly extended window for identifying the administration of the parent compound compared to monitoring the parent drug itself. researchgate.net

Research has shown that this compound is a key urinary metabolite that can be detected for a prolonged period after metandienone use has ceased. This is crucial for understanding the full metabolic fate of the administered steroid, including phase I and phase II metabolic reactions. The metabolic pathway leading to the formation of this compound involves enzymatic reactions that modify the A-ring and other parts of the steroid nucleus. nih.gov

Furthermore, the detection of this compound following the administration of both metandienone and methyltestosterone highlights shared metabolic pathways between these two compounds. nih.gov This has significant implications for interpreting analytical findings in both research and clinical settings. The study of such common metabolites helps to build a comprehensive picture of how the human body processes different but structurally related xenobiotics.

The elucidation of these metabolic networks is not only of academic interest but also has practical applications. For example, in sports drug testing, the identification of long-term, specific metabolites like this compound is a cornerstone of effective anti-doping programs. researchgate.net The stability of this and other steroid biomarkers in various environmental conditions, such as in sewer systems, is also a subject of research to assess their suitability for wastewater-based epidemiology studies aimed at monitoring community-level drug use. uva.nluq.edu.au

Application in Advanced Analytical Method Development for Metabolomics

The unique chemical structure and its status as a key metabolite make this compound a target analyte in the development and validation of advanced analytical methods for steroid metabolomics. These methods, primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed for high sensitivity and specificity in complex biological matrices like urine and serum. dshs-koeln.deresearchgate.netupf.edumultiscreensite.comthermofisher.com

In GC-MS analysis, this compound is typically derivatized, for example, by trimethylsilylation (TMS), to improve its volatility and chromatographic behavior. nih.gov The resulting TMS-derivative exhibits characteristic mass spectra and retention times that are used for its identification and quantification. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC can further enhance the specificity of detection, allowing for more confident identification of the metabolite at low concentrations. researchgate.netmultiscreensite.com

LC-MS/MS methods offer the advantage of analyzing the compound without derivatization and are particularly useful for detecting both phase I and phase II (conjugated) metabolites. dshs-koeln.deupf.edu The development of selected reaction monitoring (SRM) methods in LC-MS/MS allows for the highly selective and sensitive detection of this compound by monitoring specific precursor-to-product ion transitions. upf.eduthermofisher.com

The data generated from these advanced analytical methods contribute to the growing field of metabolomics by providing detailed information on the steroid profile of an individual. The presence and concentration of this compound, in conjunction with other metabolites, can serve as a biomarker signature for exposure to specific anabolic steroids.

Table 2: Analytical Parameters for the Detection of this compound

Analytical Technique Key Parameters and Findings Source(s)
GC-MS Requires derivatization (e.g., TMS). Used for confirmation of long-term metabolites. nih.gov
GC-HRMS Provides high mass accuracy for increased specificity in detection. researchgate.netmultiscreensite.com
GC-QQQ-MS Utilizes Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. nih.gov
LC-MS/MS No derivatization needed. Suitable for detecting glucuronoconjugated metabolites. Employs SRM for targeted analysis. dshs-koeln.deupf.eduthermofisher.com
Retention Time (GC-QQQ-MS) 9.87 min (as bis-TMS derivative) nih.gov

| Molecular Ion (GC-EI-QTOF-MS) | m/z 448 (as bis-TMS derivative) | nih.gov |

Cross-Reactivity Profiles in Immunoassays for Research Tool Development

Immunoassays are valuable screening tools in steroid research due to their high throughput and cost-effectiveness. The development of these assays, particularly multianalyte platforms like ELISA (Enzyme-Linked Immunosorbent Assay), relies on the production of antibodies that can recognize specific steroids or groups of structurally related steroids. The cross-reactivity of these antibodies is a critical parameter that defines the specificity of the assay.

While specific immunoassay cross-reactivity data for this compound is not extensively detailed in the provided search results, its inclusion as a target analyte in multianalyte screening methods indicates its relevance in this area. csic.es The development of multianalyte ELISAs for anabolic androgenic steroids often involves using a cocktail of antibodies with different recognition profiles to detect a wide range of compounds simultaneously. csic.es

The structural similarity of this compound to other 17-methylated steroids, such as methyltestosterone and its metabolites, suggests a potential for cross-reactivity with antibodies raised against these compounds. csic.es Understanding these cross-reactivity profiles is essential for the accurate interpretation of immunoassay results and for the development of more specific and reliable research tools. For instance, a high degree of cross-reactivity could lead to a positive screening result that would then require confirmation by a more specific technique like GC-MS or LC-MS/MS. Conversely, a lack of cross-reactivity would necessitate the development of a specific antibody for its detection. The World Anti-Doping Agency (WADA) establishes minimum required performance levels (MRPLs) for anabolic agents, including metabolites like this compound, which immunoassays used for screening purposes must be able to meet. csic.es

Future Research Directions and Methodological Advancements

Exploration of Novel Biotransformation Pathways

The currently understood metabolic pathway leading to 17β-Methyl-5β-androst-1-ene-3α,17α-diol involves the 17-epimerization of 17α-methylated parent steroids. nih.gov However, the full spectrum of its formation and potential further transformation remains an area ripe for exploration. Future research should focus on identifying alternative or previously unknown biotransformation routes.

Predictive in silico models, which have gained traction in forecasting the metabolism of xenobiotics, offer a powerful tool for this exploration. researchgate.net Knowledge-based systems and machine learning algorithms can be employed to predict potential new metabolites of metandienone and other related 17α-methylated steroids, which may include novel pathways to this compound or its subsequent metabolites. dshs-koeln.de These predictive tools can help to prioritize which metabolites to search for in in vitro and in vivo studies. researchgate.net

Table 1: In Silico Tools for Predictive Metabolite Profiling

Tool TypePrinciplePotential Application for this compound
Knowledge-Based SystemsUtilizes a database of known biotransformation reactions to predict metabolites.Hypothesize novel metabolic reactions based on the chemical structure of the compound and its known precursors.
Machine Learning ModelsLearns from large datasets of compound structures and their known metabolites to predict biotransformations.Identify potential, previously unobserved metabolic pathways leading to or from the target compound.
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulates the reactivity of a molecule to predict sites of metabolism.Determine the most likely sites for further enzymatic attack on the this compound molecule.

In vitro studies using human liver microsomes, hepatocytes, and a variety of recombinant drug-metabolizing enzymes will be essential to confirm these in silico predictions. Such studies can help to uncover minor or unconventional metabolic pathways that may not be readily apparent in standard excretion studies. researchgate.net

Development of Advanced Spectroscopic and Chromatographic Techniques

The detection and unequivocal identification of this compound, particularly in the complex matrix of urine, requires highly sensitive and specific analytical methods. While gas chromatography-mass spectrometry (GC-MS) is the established method, future research will benefit from the development and application of more advanced techniques. nih.govethernet.edu.et

A significant challenge in steroid analysis is the separation of isomers, which have identical mass and can be difficult to distinguish using conventional mass spectrometry alone. Ion mobility-mass spectrometry (IM-MS) is a promising technique that adds another dimension of separation based on the size, shape, and charge of the ion. ethernet.edu.et This can be particularly useful for resolving this compound from its other stereoisomers. researchgate.netmdpi.com

Table 2: Advanced Analytical Techniques for Steroid Isomer Separation

TechniquePrinciple of SeparationAdvantage for this compound Analysis
Ion Mobility-Mass Spectrometry (IM-MS)Separation of ions in the gas phase based on their mobility through a buffer gas, which is influenced by their size and shape.Can differentiate between stereoisomers that are indistinguishable by mass alone, improving identification confidence. researchgate.netmdpi.com
Chiral ChromatographyUtilizes a chiral stationary phase that interacts differently with enantiomers and diastereomers, leading to their separation.Enables the direct separation of epimers like this compound from its 17α-epimer.
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.Increases specificity and reduces background interference, which is crucial for detecting low concentrations in biological samples. researchgate.net

Furthermore, the advancement of chiral chromatography techniques, particularly with novel stationary phases, will be critical for the efficient separation of this compound from its epimers. rmebrk.kz The coupling of these advanced chromatographic methods with high-resolution mass spectrometry (HRMS) will provide the highest level of confidence in the identification and quantification of this compound. researchgate.net

Computational Modeling and In Silico Predictions of Steroid-Receptor Interactions

The biological activity of this compound is currently not well characterized. It is crucial to understand how this metabolite interacts with various steroid receptors, such as the androgen receptor (AR) and estrogen receptors (ERs), to ascertain its potential physiological effects. Computational modeling provides a powerful avenue to explore these interactions.

Molecular docking studies can predict the binding affinity and orientation of this compound within the ligand-binding pockets of various steroid receptors. researchgate.net These in silico experiments can generate hypotheses about which receptors the metabolite is likely to activate or inhibit. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted steroid-receptor complexes and to observe the conformational changes induced in the receptor upon binding. This can provide insights into the mechanism of action, for instance, whether the binding of this compound stabilizes the active or inactive conformation of the receptor.

Table 3: Computational Approaches for Studying Steroid-Receptor Interactions

Computational MethodPurposeApplication to this compound
Molecular DockingPredicts the preferred binding mode and affinity of a ligand to a receptor.To estimate the binding energy of the compound to the androgen and estrogen receptors and compare it to other known ligands. researchgate.net
Molecular Dynamics (MD) SimulationSimulates the time-dependent behavior of a molecular system.To assess the stability of the predicted binding pose and understand the dynamic interactions between the compound and the receptor.
Free Energy Perturbation (FEP)Calculates the relative binding free energy between two ligands.To quantitatively compare the binding affinity of this compound with its parent compounds or other metabolites.

These computational predictions should then be validated through in vitro receptor binding and transactivation assays to confirm the in silico findings and to build a comprehensive understanding of the biological activity of this metabolite.

Elucidation of Enzyme-Specific Roles in Stereoselective Metabolism

The formation of this compound involves stereospecific enzymatic reactions, including the reduction of the A-ring and the epimerization at the C17 position. nih.gov A key area for future research is the precise identification of the enzymes responsible for these transformations and the elucidation of their stereoselective mechanisms.

The reduction of the 3-oxo group to a 3α-hydroxyl group is likely catalyzed by members of the aldo-keto reductase (AKR) superfamily, such as AKR1C1, AKR1C2, and AKR1C4. Future studies should investigate the specific roles and kinetic parameters of these individual enzyme isoforms in the metabolism of the precursors to this compound. This can be achieved through incubation studies with recombinant enzymes and the analysis of the resulting products.

The 17-epimerization is a critical step in the formation of this metabolite. While it is known to occur, the specific enzymes involved in the 17-epimerization of 17α-methylated steroids in humans are not fully elucidated. Cytochrome P450 (CYP) enzymes are known to be involved in a wide range of steroid modifications and are potential candidates. Research focusing on the incubation of precursor compounds with a panel of human CYP enzymes could help to identify the specific isoforms responsible for this epimerization.

Table 4: Key Enzyme Families in Steroid Metabolism

Enzyme FamilyPrimary Function in Steroid MetabolismRelevance to this compound
Aldo-Keto Reductases (AKRs)Reduction of keto groups to hydroxyl groups.Likely responsible for the stereospecific reduction of the 3-keto group to the 3α-hydroxyl group.
Cytochrome P450 (CYP) EnzymesOxidation, hydroxylation, and other modifications of the steroid nucleus.Potential candidates for catalyzing the 17-epimerization from a 17α-methyl-17β-hydroxy configuration.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)Interconversion of 17-keto and 17-hydroxy steroids.While primarily known for their role with endogenous steroids, their potential involvement in the metabolism of synthetic analogs warrants investigation.
Sulfotransferases (SULTs)Addition of a sulfonate group (sulfation).Sulfation at the 17-hydroxy position is a known step that can precede epimerization.

Understanding the enzyme-specific roles will not only provide a more complete picture of the metabolism of metandienone but also aid in the prediction of metabolic pathways for new and emerging designer steroids with similar structural features.

Q & A

Q. What are the established synthetic routes for 17β-methyl-5β-androst-1-ene-3α,17α-diol, and how can purity be validated?

The compound is synthesized via multi-step routes involving reduction and stereochemical control. For example, Figure 6 in a 2021 study outlines a pathway starting from methyltestosterone derivatives, utilizing catalytic hydrogenation and enzymatic resolution to achieve the 3α,17α-diol configuration . Purity validation requires gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using transitions such as m/z 358.0 → 301.0 (10 eV) and 358.0 → 169.0 (30 eV) . Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry.

Q. What analytical methods are recommended for detecting this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) in positive mode is optimal due to its sensitivity for glucuronide conjugates. Key parameters include:

  • Retention time (RT): 9.87 min (GC-QQQ-MS)
  • Product ion transitions: m/z 358.0 → 301.0 (10 eV), 358.0 → 169.0 (30 eV)
  • Hydrolysis with β-glucuronidase is essential to detect free metabolites in urine . For GC-MS, derivatization with trimethylsilyl (TMS) reagents improves volatility .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between species, and what implications does this have for doping control?

In humans, this compound is a phase I metabolite of methandienone and methyltestosterone, excreted primarily as the 3α-glucuronide conjugate . However, in rabbits, hydroxylation at C6β or C16β introduces additional metabolites absent in humans . Researchers must validate species-specific metabolism using isotope-labeled tracers (e.g., deuterated analogs) combined with hydrogen isotope ratio mass spectrometry (IRMS) to avoid false positives in anti-doping analyses .

Q. What experimental strategies resolve contradictions in metabolite detection, such as unconjugated vs. conjugated forms?

Discrepancies arise from hydrolysis efficiency and ionization suppression. For example, unconjugated metabolites may evade detection in LC-ESI-MS/MS due to poor ionization. A two-pronged approach is recommended:

  • Hydrolysis optimization : Compare β-glucuronidase vs. acid hydrolysis yields .
  • Precursor ion scanning : Use m/z 358.0 → 169.0 transitions to detect low-abundance free metabolites without hydrolysis . Cross-validation with GC-MS after derivatization (e.g., TMS) ensures robustness .

Q. How can long-term detection windows for this compound misuse be extended in doping control?

Sulfate conjugates, overlooked in traditional glucuronide-focused workflows, offer prolonged detectability. LC-HRMS in negative ionization mode targeting m/z 357.1 [M-H]⁻ for sulfated metabolites extends detection up to 26 days post-administration . Additionally, phase II metabolites like 6β,17β-dihydroxy-17α-methyl-androsta-1,4-dien-3-one (RT: 16.19 min) should be incorporated into multi-analyte panels .

Q. What are the challenges in distinguishing this compound from its structural isomers, and how are they addressed?

Isomeric interference (e.g., 17α-methyl-5α-androstane-3α,17β-diol) requires high-resolution mass spectrometry (HRMS) for accurate mass measurement (Δ < 5 ppm). GC-MS with chiral columns or LC-MS/MS using collision-induced dissociation (CID) profiles (e.g., m/z 216.0 → 159.0 for 5β vs. m/z 217.0 → 160.0 for 5α isomers) resolves ambiguities . Synthetic reference standards are indispensable for method calibration .

Methodological Considerations

Q. What quality control measures are critical for synthesizing and characterizing this compound derivatives?

  • Synthesis : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm final products with high-resolution NMR (¹H, ¹³C) .
  • Glucuronidation : Use UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B17) to synthesize authentic glucuronide conjugates for anti-doping reference materials .
  • Stability testing : Assess storage conditions (-20°C, desiccated) to prevent degradation over ≥5 years .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.